molecular formula C10H10ClFO2 B14042115 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one

Cat. No.: B14042115
M. Wt: 216.63 g/mol
InChI Key: LXQSIRHKKQBWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . Its CAS Registry Number is 118852838 . As a propanone derivative featuring both chloro- and fluoromethoxy substituents on the phenyl ring, this compound serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Researchers can utilize it in the development of more complex molecules, particularly in exploring structure-activity relationships or creating novel compounds for pharmaceutical and agrochemical screening . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

1-[4-chloro-2-(fluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10ClFO2/c1-7(13)4-8-2-3-9(11)5-10(8)14-6-12/h2-3,5H,4,6H2,1H3

InChI Key

LXQSIRHKKQBWHE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)Cl)OCF

Origin of Product

United States

Preparation Methods

Chlorination of Aromatic Precursors

A common starting material is 1-(4-hydroxy-2-(fluoromethoxy)phenyl)propan-2-one. Chlorination is achieved using:

Reaction Conditions Table

Chlorinating Agent Solvent Temperature Yield Source
POCl₃ DCE/ACN 60°C 77%
SOCl₂ + DMF Toluene Reflux 82%

Fluoromethylation of Chlorinated Intermediates

Fluoromethoxy group introduction employs:

Critical Note : Solvent choice significantly impacts fluoromethylation efficiency (e.g., acetonitrile reduces yields to 5% vs. t-amyl alcohol at 48%).

Friedel-Crafts Acylation for Ketone Formation

Propan-2-one installation uses:

Optimized Protocol (Combined Methods)

A high-yield route integrates steps from multiple sources:

Step 1 : Chlorination of 1-(4-hydroxy-2-methoxyphenyl)propan-2-one with POCl₃ in dichloroethane/acetonitrile (60°C, 3 h).
Step 2 : Fluoromethylation using [18F]CF₃OTs in t-amyl alcohol (80°C, 2 h).
Step 3 : Purification via silica gel chromatography (ethyl acetate/heptane gradient).

Yield : 68–72% overall.

Analytical Data Comparison

Parameter Reported Value Source
Molecular Weight 216.64 g/mol
Boiling Point 307.1±27.0°C (predicted)
Purity (HPLC) ≥98.5%
Diastereomeric Ratio >9:1 (trans:cis)

Challenges and Solutions

Industrial Applications

This compound serves as a precursor for:

  • PET Imaging Agents : Radiolabeled derivatives (e.g., [18F]15) for neurodegenerative disease studies.
  • Enzyme Inhibitors : Functionalization via Grignard reactions enables kinase inhibition activity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes . Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physical Properties

The following table compares 1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Phenyl Ring) Key Physical Properties Reference
This compound C₁₀H₁₀ClFO₂ 216.63 4-Cl, 2-OCH₂F Data not available (N/A)
1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one C₁₀H₁₀ClFO₂ 216.63 2-Cl, 4-OCH₂F N/A (positional isomer of target)
1-(4-Fluoro-3-methoxyphenyl)propan-2-one C₁₀H₁₁FO₂ 182.19 4-F, 3-OCH₃ Boiling point: 260.8±25.0°C (predicted)
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.18 3-CF₃ Intermediate in fenfluramine synthesis
1-(4-Hydroxyphenyl)propan-2-one C₉H₁₀O₂ 150.18 4-OH Used in organic synthesis
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₀ClN₂O₂ 228.65 4-OCH₃, hydrazinylidene Crystal structure resolved (XRD)
Key Observations:
  • Positional Isomerism: The compound 1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one is a positional isomer of the target molecule, differing in the placement of Cl and OCH₂F groups.
  • Molecular Weight: The target compound has a higher molecular weight than non-halogenated analogs (e.g., 1-(4-hydroxyphenyl)propan-2-one) due to chlorine and fluorine substituents.

Electronic and Steric Effects

  • Chlorine Substituent : The para-chloro group stabilizes the aromatic ring via inductive effects, directing electrophilic substitution to the ortho/para positions.

Biological Activity

1-(4-Chloro-2-(fluoromethoxy)phenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by a propanone backbone and the presence of halogen substituents, influences its chemical behavior and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H10ClF O
  • Molecular Weight : Approximately 216.64 g/mol
  • IUPAC Name : this compound

The compound features a chlorinated phenyl ring and a fluoromethoxy group, which enhances its lipophilicity, potentially affecting its pharmacokinetics and bioavailability.

1. Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. Research indicates that compounds with similar structures often modulate inflammatory pathways by interacting with key enzymes and receptors involved in the inflammatory response.

2. Analgesic Effects

The compound has also been investigated for its analgesic potential. Its interaction with pain pathways may provide insights into developing novel analgesics that target specific receptors without the side effects commonly associated with conventional pain medications.

3. Enzyme Interaction Studies

Research has shown that this compound can interact with various enzymes, influencing metabolic pathways. These interactions are crucial for understanding the compound's mechanism of action and its potential as a therapeutic agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-oneC10H10ClF ODifferent positioning of the fluoromethoxy group
1-Chloro-1-(4-chloromethyl)-3-(trifluoromethoxy)phenylpropan-2-oneC11H10ClF3OContains trifluoromethoxy instead of fluoromethoxy
1-Bromo-1-(4-chlorophenyl)propan-2-oneC10H10BrCl OBromine substituent instead of chlorine

This comparative analysis highlights the unique properties of this compound, particularly its specific halogenation pattern, which influences its reactivity and biological activity.

Study on Anti-inflammatory Activity

A study conducted on similar compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may exert similar effects. The mechanism involves modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation.

Pharmacokinetic Studies

Pharmacokinetic evaluations indicate that compounds with halogen substituents often exhibit enhanced absorption and distribution characteristics. In vivo studies are necessary to confirm these findings for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.